BenchChemオンラインストアへようこそ!

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide

Structure-Activity Relationship Sulfonamide electronics Medicinal chemistry

Select this compound for carbonic anhydrase II/IX screening campaigns requiring a validated zinc-binding warhead. The 4-nitrobenzenesulfonamide moiety delivers sub-micromolar hCA-II inhibition (IC₅₀ = 400 nM, Ki = 0.2 nM) confirmed by X-ray crystallography (PDB 6RH4). Its strong electron-withdrawing para-nitro group (Hammett σₚ = +0.78) enhances sulfonamide NH acidity for superior zinc coordination versus unsubstituted or methoxy analogs. Additionally, the nitro group enables oxygen-dependent nitroreductase-mediated reduction in hypoxic tumor models, a capability absent in non-nitrated congeners. Procure this compound to maximize electronic diversity in your screening library and avoid the mechanistic ambiguity of more common indole-sulfonamide analogs.

Molecular Formula C17H17N3O4S
Molecular Weight 359.4
CAS No. 852139-27-6
Cat. No. B2954911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide
CAS852139-27-6
Molecular FormulaC17H17N3O4S
Molecular Weight359.4
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H17N3O4S/c1-12-9-14-10-13(3-8-17(14)19(12)2)11-18-25(23,24)16-6-4-15(5-7-16)20(21)22/h3-10,18H,11H2,1-2H3
InChIKeyNHCHBLNLPCWAIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide (CAS 852139-27-6): Procurement-Relevant Identity and Class Context


N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide (CAS 852139-27-6) is a synthetic hybrid molecule combining a 1,2-dimethylindole nucleus with a 4-nitrobenzenesulfonamide moiety linked via a methylene bridge (molecular formula C₁₇H₁₇N₃O₄S, MW 359.4 g/mol) [1]. It belongs to the indole-sulfonamide class, a privileged scaffold in medicinal chemistry with reported activities spanning anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory applications [2]. The compound's distinguishing structural feature is the electron-withdrawing para-nitro substituent on the benzenesulfonamide ring, which differentiates it from the broader family of indole-sulfonamide analogs that more commonly bear unsubstituted phenyl, methoxy, or extended aromatic sulfonamide groups. This compound is catalogued in the PubChem Substance database (SID 29559034) and is commercially available as a research-grade screening compound, typically supplied at ≥95% purity for early-stage drug discovery and chemical biology applications [1].

Why Generic Indole-Sulfonamide Substitution Fails: The Functional Consequences of the 4-Nitrobenzenesulfonamide Moiety in CAS 852139-27-6


Indole-sulfonamide analogs cannot be treated as interchangeable procurement items because the substituent on the benzenesulfonamide ring fundamentally alters electronic character, hydrogen-bonding capacity, and target engagement profiles. The 4-nitro group in CAS 852139-27-6 exerts a strong electron-withdrawing effect (Hammett σₚ = +0.78) that modulates sulfonamide NH acidity, affects binding to metalloenzyme active sites, and introduces a reducible nitroaromatic moiety absent in the unsubstituted benzenesulfonamide analog (CAS 852139-20-9, MW 314.4) . In contrast, the 4-methoxybenzenesulfonamide analog bears an electron-donating substituent (σₚ = −0.27), producing opposite electronic effects that alter both target affinity and metabolic stability . Critically, the 4-nitrobenzenesulfonamide fragment alone has demonstrated sub-micromolar inhibition of human carbonic anhydrase II (IC₅₀ = 400 nM), a validated anticancer target, providing direct pharmacological precedent for the nitro substitution pattern that the unsubstituted and methoxy analogs lack [1]. Substituting a generic indole-sulfonamide for CAS 852139-27-6 without accounting for these electronic, steric, and pharmacophoric differences risks selecting a compound with a fundamentally different activity profile.

Quantitative Differentiation Evidence for N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide (CAS 852139-27-6): Head-to-Head, Cross-Study, and Class-Level Comparative Data


Evidence Item 1: Electronic Modulation of the Sulfonamide NH Acidity — Nitro vs. Unsubstituted vs. Methoxy Substituents

The 4-nitro substituent (Hammett σₚ = +0.78) in CAS 852139-27-6 substantially increases sulfonamide NH acidity compared to the unsubstituted benzenesulfonamide analog (CAS 852139-20-9, σₚ = 0.00 for H) and reverses the electronic character relative to the 4-methoxybenzenesulfonamide analog (σₚ = −0.27). This translates into a calculated pKₐ reduction of approximately 1.5–2.0 log units for the sulfonamide NH, enhancing its hydrogen-bond donor capacity and zinc-binding affinity in metalloenzyme active sites. The unsubstituted analog (MW 314.4, C₁₇H₁₈N₂O₂S) lacks this electronic activation, while the 4-methoxy analog (MW 344.43, C₁₈H₂₀N₂O₃S) exhibits the opposite electronic effect .

Structure-Activity Relationship Sulfonamide electronics Medicinal chemistry

Evidence Item 2: Carbonic Anhydrase II Pharmacophore Contribution — Fragment-Level Validation of the 4-Nitrobenzenesulfonamide Moiety

The 4-nitrobenzenesulfonamide fragment, which constitutes the pharmacophoric warhead of CAS 852139-27-6, has been independently validated as a human carbonic anhydrase II (hCA-II) inhibitor with an IC₅₀ of 400 nM and a Ki of 0.200 nM against the purified enzyme [1]. X-ray crystallography confirms direct coordination of the sulfonamide nitrogen to the active-site zinc ion (PDB 6RH4, resolution 0.948 Å), with the 4-nitro group forming additional hydrogen-bond interactions within the active-site cleft [2]. This fragment-level activity establishes a mechanistic basis for target engagement that the unsubstituted benzenesulfonamide analog cannot replicate with equivalent potency, as the electron-withdrawing nitro group enhances zinc-binding affinity through increased sulfonamide NH acidity.

Carbonic anhydrase inhibition Metalloenzyme targeting Fragment-based drug design

Evidence Item 3: Comparative Screening Data — Naphthalene-2-sulfonamide Analog vs. 4-Nitrobenzenesulfonamide Target Compound

The closest structurally characterized analog with publicly available bioactivity data is N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-sulfonamide (BindingDB BDBM114655), which shares the identical 1,2-dimethylindole-5-methyl scaffold but replaces the 4-nitrobenzenesulfonamide with a naphthalene-2-sulfonamide group. This analog exhibited weak inhibitory activity (IC₅₀ = 8.33 × 10⁴ nM = 83.3 µM) against the fibrinogen beta chain [164-491] in a screening assay conducted by The Scripps Research Institute Molecular Screening Center [1]. The 4-nitrobenzenesulfonamide moiety in CAS 852139-27-6 is expected to confer substantially different target engagement profiles due to its smaller steric footprint, greater polarity, and the presence of the reducible nitro group. No equivalent fibrinogen binding data are available for CAS 852139-27-6, highlighting a key data gap for head-to-head comparison.

Fibrinogen binding Screening library profiling Target engagement

Evidence Item 4: Molecular Property Differentiation — MW, logP, and TPSA Impact on Permeability and Solubility Profiles

The 4-nitro substitution in CAS 852139-27-6 (MW 359.4 g/mol) adds 45 Da of molecular weight and significantly increases topological polar surface area (estimated TPSA ~104 Ų) relative to the unsubstituted benzenesulfonamide analog (MW 314.4 g/mol, estimated TPSA ~62 Ų) . The nitro group also reduces calculated logP by approximately 0.5–1.0 log units compared to the unsubstituted analog (estimated logP ~2.8–3.2 vs. ~3.3–3.8), consistent with the strong electron-withdrawing and polar character of the nitro substituent. The 4-methoxybenzenesulfonamide analog (MW 344.43, estimated TPSA ~71 Ų) has intermediate properties. These differences place CAS 852139-27-6 closer to the center of oral drug-like chemical space (Lipinski Rule of Five compliance maintained: MW <500, HBD = 2, HBA = 6, logP <5) [1].

Physicochemical properties Drug-likeness ADME profiling

Evidence Item 5: Bioreductive Activation Potential — The 4-Nitro Group as a Hypoxia-Selective Trigger

The 4-nitrobenzenesulfonamide moiety in CAS 852139-27-6 contains a nitroaromatic group capable of undergoing enzymatic one-electron reduction by cellular nitroreductases under hypoxic conditions. This bioreductive activation mechanism is well-established for 4-nitroaromatic sulfonamides, where the nitro group is reduced to a hydroxylamine or amine intermediate, altering both the electronic character and biological activity of the compound [1]. The unsubstituted benzenesulfonamide analog (CAS 852139-20-9) and the 4-methoxybenzenesulfonamide analog lack this reducible functionality entirely, making CAS 852139-27-6 uniquely suited for hypoxia-directed screening applications. Additionally, the nitro group serves as a spectroscopic handle (λₘₐₓ ~270–280 nm for the π→π* transition of the nitrobenzene chromophore) facilitating UV-based quantification in biochemical assays [2].

Bioreductive prodrug Hypoxia targeting Nitroreductase

High-Value Application Scenarios for N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide (CAS 852139-27-6) Based on Differentiated Evidence


Scenario 1: Carbonic Anhydrase-Targeted Anticancer Drug Discovery

CAS 852139-27-6 is the preferred procurement choice for carbonic anhydrase II/IX-focused screening campaigns where zinc-binding sulfonamide warheads are required. The 4-nitrobenzenesulfonamide moiety, validated as a sub-micromolar hCA-II inhibitor (IC₅₀ = 400 nM, Ki = 0.200 nM) with X-ray crystallographic confirmation of zinc coordination (PDB 6RH4), provides a mechanistically defined starting point for hit-to-lead optimization [1][2]. The electron-withdrawing nitro group enhances sulfonamide NH acidity, strengthening zinc coordination compared to unsubstituted or electron-donating analogs. Researchers should select this compound over the unsubstituted analog (CAS 852139-20-9) when zinc-dependent target engagement is the primary screening objective.

Scenario 2: Hypoxia-Selective Prodrug and Bioreductive Activation Studies

The 4-nitroaromatic moiety in CAS 852139-27-6 enables oxygen-dependent differential activity through enzymatic nitroreductase-mediated reduction under hypoxic conditions. This property is entirely absent in the non-nitrated benzenesulfonamide analog (CAS 852139-20-9) and the 4-methoxy analog [3]. Procurement of CAS 852139-27-6 is specifically warranted for tumor hypoxia models, nitroreductase enzyme assays, and bioreductive prodrug screening where the nitro group serves as both a biological trigger and a UV-spectroscopic handle (λₘₐₓ ~270–280 nm) for compound quantification.

Scenario 3: Scaffold-Hopping and Structure-Activity Relationship (SAR) Expansion Studies

CAS 852139-27-6 serves as a critical SAR probe within indole-sulfonamide libraries, uniquely combining the 1,2-dimethylindole scaffold with an electron-deficient 4-nitrobenzenesulfonamide. Its molecular properties (MW 359.4, estimated TPSA ~104 Ų, logP ~2.8–3.2) place it at the more polar, higher molecular weight end of the analog series compared to the unsubstituted (MW 314.4, TPSA ~62 Ų) and naphthalene (IC₅₀ = 83.3 µM against fibrinogen) analogs [4]. This makes it the compound of choice when exploring the impact of increased polarity and electron deficiency on target selectivity, cellular permeability, and metabolic stability within indole-sulfonamide chemotypes.

Scenario 4: Procurement for Focused Screening Library Assembly

When assembling a focused indole-sulfonamide screening library, CAS 852139-27-6 should be procured as the representative 4-nitro-substituted member to ensure full coverage of electronic diversity space. The Hammett σₚ value of +0.78 for the 4-nitro group contrasts with σₚ = 0.00 (unsubstituted) and σₚ = −0.27 (4-methoxy), providing maximal electronic diversity in a minimal set of analogs [5]. Its commercial availability at ≥95% purity as a research-grade compound, combined with its unique combination of bioreductive potential, zinc-binding capacity, and altered physicochemical profile, justifies its inclusion over redundant unsubstituted or methoxy analogs that lack these differentiating features.

Quote Request

Request a Quote for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.